molecular formula C23H28N4OS B11489744 2-(4-benzylpiperazin-1-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide

2-(4-benzylpiperazin-1-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide

Cat. No.: B11489744
M. Wt: 408.6 g/mol
InChI Key: QKVSAIRVTZPIGD-UHFFFAOYSA-N
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Description

2-(4-BENZYLPIPERAZIN-1-YL)-N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a thiophene moiety

Preparation Methods

The synthesis of 2-(4-BENZYLPIPERAZIN-1-YL)-N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions may include the use of various solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the benzyl group can be modified.

    Cyclization: The thiophene moiety allows for cyclization reactions under specific conditions.

Mechanism of Action

The mechanism of action of 2-(4-BENZYLPIPERAZIN-1-YL)-N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}ACETAMIDE involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction . This inhibition is facilitated by the compound’s unique structure, which allows it to form stable interactions with the enzyme’s active site.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(4-BENZYLPIPERAZIN-1-YL)-N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}ACETAMIDE stands out due to its unique combination of a piperazine ring, benzyl group, and thiophene moiety. Similar compounds include:

Properties

Molecular Formula

C23H28N4OS

Molecular Weight

408.6 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide

InChI

InChI=1S/C23H28N4OS/c24-15-20-19-9-5-2-6-10-21(19)29-23(20)25-22(28)17-27-13-11-26(12-14-27)16-18-7-3-1-4-8-18/h1,3-4,7-8H,2,5-6,9-14,16-17H2,(H,25,28)

InChI Key

QKVSAIRVTZPIGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CN3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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